molecular formula C17H11ClO3S B11677113 2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate

2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate

Cat. No.: B11677113
M. Wt: 330.8 g/mol
InChI Key: WGSVRPILSQNVRX-UHFFFAOYSA-N
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Description

2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate is a complex organic compound that belongs to the class of benzothiophene derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate typically involves the reaction of 2-acetyl-1-benzothiophene with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and catalytic processes are commonly employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1-benzothiophen-3-yl 2-chlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with an acetyl and chlorobenzoate group makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H11ClO3S

Molecular Weight

330.8 g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) 2-chlorobenzoate

InChI

InChI=1S/C17H11ClO3S/c1-10(19)16-15(12-7-3-5-9-14(12)22-16)21-17(20)11-6-2-4-8-13(11)18/h2-9H,1H3

InChI Key

WGSVRPILSQNVRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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